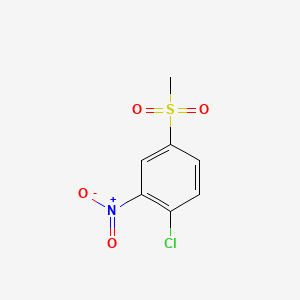

4-Chloro-3-nitrophenyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANTSGNTKWLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059147 | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-07-4 | |

| Record name | 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrophenyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(methylsulphonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROPHENYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CL5F050J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrophenyl methyl sulfone is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated and nitrated phenyl ring attached to a methyl sulfone group, imparts a range of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its characterization, handling, and potential applications.

Chemical Identity and Molecular Structure

The foundational step in understanding the behavior of any chemical entity is to establish its identity and molecular structure. This compound is systematically named 1-chloro-4-(methylsulfonyl)-2-nitrobenzene.[3]

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 97-07-4[4] |

| Molecular Formula | C₇H₆ClNO₄S[3] |

| Molecular Weight | 235.64 g/mol [3] |

| IUPAC Name | 1-chloro-4-(methylsulfonyl)-2-nitrobenzene |

| Synonyms | 3-Nitro-4-chlorophenyl methyl sulfone, 4-(Methylsulfonyl)-2-nitrochlorobenzene[5] |

The structural arrangement of its constituent atoms is depicted in the following diagram:

Caption: Workflow for Melting Point Determination.

Boiling Point

The predicted boiling point of this compound is approximately 414.2 °C at 760 mmHg. It is important to note that this is a predicted value and experimental determination may be challenging due to the potential for decomposition at such high temperatures.

Density

The density of this compound is reported to be around 1.5 g/cm³.

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. [6]this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. [5]A detailed solubility profile in various pharmaceutically relevant solvents is essential for formulation development.

Experimental Protocol: Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution behavior. [6]

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

-

Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Analysis: The concentration of the compound remaining in solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection. The kinetic solubility is the concentration at which precipitation is observed.

Caption: Workflow for Kinetic Solubility Assessment.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl protons of the sulfone group will appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro, nitro, and methylsulfonyl substituents. The carbon of the methyl group will also be observable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

Asymmetric and Symmetric SO₂ Stretching: Strong bands characteristic of the sulfone group.

-

Asymmetric and Symmetric NO₂ Stretching: Strong bands indicative of the nitro group.

-

C-Cl Stretching: A band in the fingerprint region.

-

Aromatic C-H and C=C Stretching: Bands typical for a substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with M⁺ and M+2 peaks in an approximate 3:1 ratio. [7]Fragmentation patterns would likely involve cleavage of the C-S and S-C bonds.

Synthesis and Reactivity

This compound is a synthetic intermediate. While a specific, detailed synthesis protocol is not widely published, a plausible route involves the nitration of a suitable precursor followed by oxidation or substitution reactions. For instance, it can be conceptualized as being derived from 4-chloro-3-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro and sulfonyl groups, along with the chloro substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a key transformation in the synthesis of more complex molecules. [1]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The structural motifs present in this compound are of significant interest in drug discovery. Sulfone-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8]The nitroaromatic moiety can also be a key pharmacophore or a precursor to an amino group, which can then be further functionalized. This compound serves as a valuable building block for creating libraries of novel compounds for biological screening in pharmaceutical and agrochemical research. [1][9]

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties that make it a valuable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its identity, physical characteristics, spectroscopic signature, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of these properties, empowering scientists to leverage this compound in the pursuit of new discoveries.

References

-

ChemSigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

- Islam, M. R., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.

-

PubChem. (n.d.). 4-Chloro-3-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Sulfones. Retrieved from [Link]

- Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 21(3), 301.

- Durst, T., & Tin, K. C. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 48(5), 845-851.

- van der Westhuizen, J. H., et al. (2017).

- Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).

-

Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

- Winkelmann, E., Raether, W., & Wagner, W. H. (1976). [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. Arzneimittel-Forschung, 26(8), 1543-1547.

-

ResearchGate. (n.d.). Theoretical study of the properties of sulfone and sulfoxide functional groups. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl Phenyl Sulfone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Spectrum Database for Organic Compounds. (n.d.). 1H NMR of (4-Chloro-3-nitrophenyl)(3,4-dimethoxyphenyl)methanone. Retrieved from [Link]

- Todaro, M. A., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. The Journal of organic chemistry, 86(1), 346–361.

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

-

King-Pharm. (n.d.). 97-07-4 this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Retrieved from [Link]

- Kumar, A., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Sulfur Chemistry, 41(6), 649-683.

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. mt.com [mt.com]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iomcworld.com [iomcworld.com]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical physicochemical properties of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4), focusing on its melting and boiling points. As a Senior Application Scientist, this document is structured to deliver not just data, but a comprehensive understanding of the experimental causality and theoretical underpinnings relevant to laboratory and development settings.

Introduction

This compound is a polysubstituted aromatic compound featuring a sulfone group, a nitro group, and a chlorine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[1] Its electrophilic character, enhanced by the nitro and chloro substituents, renders it suitable for various nucleophilic substitution reactions essential in organic synthesis.[1] Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for ensuring purity, designing reaction conditions, and developing safe handling protocols.

Physicochemical Data Summary

The known physical properties of this compound are summarized below. It is critical to note the variance in reported values across different suppliers, which often reflects differences in purity and analytical methodology.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₄S | TCI[2], ChemicalBook[3] |

| Molecular Weight | 235.64 g/mol | TCI[2], ChemicalBook[3] |

| Appearance | White to Light yellow powder/crystal | TCI[2] |

| Melting Point | 123.0 to 127.0 °C | TCI[2] |

| 125-129 °C | ChemSigma[4] | |

| 119-120 °C | ECHEMI[5] | |

| Boiling Point | 414.2 ± 45.0 °C (Predicted) | ECHEMI[5], Chemdad[6] |

| Purity (Typical) | >98.0% (GC) | TCI[2] |

Note: The boiling point is a predicted value. As will be discussed, empirical determination is challenging due to the compound's thermal characteristics.

Part 1: Melting Point Analysis and Experimental Determination

The melting point is a robust indicator of a crystalline solid's purity. For a pure compound, the melting range—the span between the first sign of liquid formation and complete liquefaction—is typically narrow, often within 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the range.[7] The reported values for this compound (e.g., 123-127°C) suggest that commercial samples possess good purity, though the observed range indicates the presence of minor impurities.

Authoritative Protocol for Melting Point Verification

To ensure accurate and reproducible results, the capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) is the standard.[7]

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity.[8]

-

Finely powder a small amount of the solid.

-

Introduce the powdered solid into a capillary tube (one end sealed) to a height of 2-3 mm.[8] An excessive sample amount can lead to an artificially broad melting range.[8]

-

Compact the sample by tapping the tube or dropping it through a long glass tube to ensure uniform heat transfer.[7][8]

-

-

Instrument Setup & Calibration:

-

Measurement:

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20°C/minute) to find a rough range.[7]

-

Accurate Determination: Set the starting temperature to at least 15-20°C below the expected melting point.[7][8]

-

Heat at a slow, controlled rate, critically no more than 1-2°C per minute , as the melting range is approached. A fast heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to inaccurate readings.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2). The melting range is T1-T2.

-

-

Post-Analysis:

-

Properly dispose of the used capillary tube. Do not reuse a sample that has been melted.[9]

-

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for an accurate melting point measurement.

Caption: Workflow for Accurate Melting Point Determination.

Part 2: The Challenge of Boiling Point Determination

While a boiling point of 414.2 ± 45.0 °C has been predicted computationally, an empirical value is not commonly reported.[5][6] For complex organic molecules, especially those containing thermally sensitive functional groups like nitroaromatics, the boiling point at atmospheric pressure is often a theoretical concept rather than a measurable property.

Thermal Decomposition

The primary reason for the absence of a measured boiling point is the high likelihood of thermal decomposition . Nitroaromatic compounds are known to be energetic materials that can decompose upon heating.[10] The decomposition process is complex and highly dependent on temperature and heating rate.[11] At the high temperatures required for boiling, the energy input is often sufficient to break weaker covalent bonds (like the C-NO₂ bond) before the compound can transition into the gaseous phase.[10] This decomposition would generate various gaseous byproducts, which can be mistaken for boiling.

Key factors suggesting a high probability of decomposition for this compound include:

-

Presence of a Nitro Group: This is an electron-withdrawing and energetic group that can initiate or participate in decomposition reactions.[10]

-

High Molecular Weight: Larger molecules require more energy to overcome intermolecular forces and vaporize, pushing the theoretical boiling point to temperatures where decomposition pathways become kinetically favorable.

Logical Approach to High-Temperature Phase Transition

When faced with an unknown high-temperature behavior, a researcher must proceed with caution. The following decision tree outlines a logical, safety-first approach.

Caption: Decision Logic for Boiling Point vs. Decomposition.

Part 3: Safety and Handling

Given its chemical structure, this compound requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.[12][13] In case of contact, rinse the affected area thoroughly with water.[14]

-

Fire Hazards: While the compound itself is a solid, it may decompose at high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[13] Use dry chemical, foam, or carbon dioxide extinguishers.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[12][13]

Conclusion

This compound is a crystalline solid with a melting point in the range of 119-129°C , a value that serves as a key specification for purity assessment. The precise determination of this property requires a standardized protocol with a slow heating ramp. In contrast, its boiling point is not empirically established and is likely unattainable under standard pressure due to the high probability of thermal decomposition , a characteristic feature of many complex nitroaromatic compounds. Researchers should rely on the melting point for physical characterization and exercise appropriate safety precautions consistent with handling potentially energetic and irritating chemical substances.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 7, 2026, from [Link]

-

Nichols, L. (n.d.). Experiment 1 - Melting Points. Tidewater Community College. Retrieved January 7, 2026, from [Link]

-

ChemSigma. (n.d.). 97-07-4 this compound. Retrieved January 7, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

LibreTexts Chemistry. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 7, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 7, 2026, from [Link]

-

University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved January 7, 2026, from [Link]

-

Thermo Fisher Scientific. (2021, October 24). SAFETY DATA SHEET. Retrieved January 7, 2026, from [Link]

-

Brill, T. B., & Oyumi, Y. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Retrieved January 7, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 97-07-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | 97-07-4 [chemicalbook.com]

- 4. 97-07-4 this compound [chemsigma.com]

- 5. echemi.com [echemi.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Solubility of 4-Chloro-3-nitrophenyl methyl sulfone in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-nitrophenyl methyl sulfone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its reactivity and stability make it a valuable component in the development of novel drugs, particularly those with anti-inflammatory and antimicrobial activities.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers in the field.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the context of drug development, poor aqueous solubility can hinder the absorption of a drug, while its solubility in organic solvents dictates the feasibility of various manufacturing steps, including reaction, crystallization, and purification.

This compound (CAS No: 97-07-4) is a white to light yellow solid with a molecular weight of 235.65 g/mol .[1][2] Its structure, featuring a nitro group, a chloro group, and a methyl sulfone group attached to a benzene ring, imparts a specific polarity and potential for intermolecular interactions that govern its solubility. This guide will delve into the principles of solubility and provide actionable protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₄S | [1][2] |

| Molecular Weight | 235.65 g/mol | [1][2] |

| Melting Point | 123.0 to 127.0 °C | [3] |

| Boiling Point | 414.2 ± 45.0 °C (Predicted) | [3] |

| Density | 1.520 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow solid | [1][2] |

| Known Solubility | Slightly soluble in DMSO and Methanol | [3] |

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a general guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of this compound will be influenced by:

-

Polarity: The presence of the nitro (NO₂) and sulfone (SO₂) groups makes the molecule polar, suggesting a higher affinity for polar solvents.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms in the nitro and sulfone groups can act as hydrogen bond acceptors, potentially interacting with protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions.

The overall solubility will depend on the balance between the energy required to break the crystal lattice of the solid (solute-solute interactions) and the energy released upon the formation of new solute-solvent interactions.

Caption: A diagram illustrating the energetic factors governing the dissolution process.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane) of analytical grade.

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[6][7]

Experimental Workflow

Caption: A workflow diagram for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC-UV. A UV-Vis spectrophotometer can also be used, given the presence of chromophores in the molecule.[7]

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase change or degradation of the compound has occurred during the experiment.[6]

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Expected Solubility Trends and Solvent Selection

Based on the structure of this compound, the following solubility trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are expected to be good solvents due to their polarity and ability to engage in dipole-dipole interactions. Acetone, in particular, is often effective for dissolving nitrophenols and related compounds.[8]

-

Moderate Solubility in Alcohols: Protic solvents such as methanol, ethanol, and isopropanol are likely to be effective due to their polarity and potential for hydrogen bonding with the oxygen atoms of the solute.[8]

-

Lower Solubility in Non-Polar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are expected to be poor solvents for this compound. The energy required to break the crystal lattice of the polar solute will not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Heptane | 0.1 | To be determined | |

| Toluene | 2.4 | To be determined | |

| Ethyl Acetate | 4.4 | To be determined | |

| Isopropanol | 3.9 | To be determined | |

| Acetone | 5.1 | To be determined | |

| Ethanol | 4.3 | To be determined | |

| Acetonitrile | 5.8 | To be determined | |

| Methanol | 5.1 | To be determined | |

| DMSO | 7.2 | To be determined | Reported as slightly soluble[3] |

This structured presentation of data will enable researchers to make informed decisions regarding solvent selection for their specific applications.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of solubility principles with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and formulating drug products with the desired performance characteristics.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved from [Link]

-

Chemsigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

-

SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

-

J. Braz. Chem. Soc. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Retrieved from [Link]

-

AAPS PharmSciTech. (2018). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Retrieved from [Link]

- Kralovsky, J., Kalhousova, M., & Slosar, P. (1993). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.

- MDPI. (2022).

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. physchemres.org [physchemres.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Chloro-3-nitrophenyl Methyl Sulfone: A Technical Guide

Introduction

4-Chloro-3-nitrophenyl methyl sulfone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its biological activity is intrinsically linked to its molecular structure, making unambiguous characterization essential. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For researchers and professionals in drug development, this guide offers a foundational understanding of the expected spectral data and the rationale behind its interpretation.

The strategic placement of the chloro, nitro, and methyl sulfone groups on the phenyl ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for quality control, reaction monitoring, and regulatory submissions.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl sulfone group. The relative positions of these substituents are key to interpreting the spectra, particularly the NMR data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the nitro and sulfone groups, along with the chlorine atom, significantly deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass the aromatic and aliphatic regions (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

Based on the structure and data from analogous compounds, the following proton signals are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~2.0 |

| H-5 | ~7.8 | dd | ~8.5, 2.0 |

| H-6 | ~7.6 | d | ~8.5 |

| -SO₂CH₃ | ~3.2 | s | - |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

The downfield shifts of the aromatic protons are a direct consequence of the strong electron-withdrawing effects of the nitro and sulfone groups. The splitting patterns arise from the coupling between adjacent protons.

Caption: Predicted ¹H NMR assignments for the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-2 | ~135 |

| C-3 | ~148 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~132 |

| -SO₂CH₃ | ~45 |

Note: These are predicted values based on substituent effects and data from similar compounds.[3][4]

The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-3, and C-6) are expected to be the most deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Asymmetric NO₂ | 1550-1500 | Stretching |

| Symmetric NO₂ | 1350-1300 | Stretching |

| Asymmetric SO₂ | 1350-1300 | Stretching |

| Symmetric SO₂ | 1160-1120 | Stretching |

| C-Cl | 800-600 | Stretching |

The presence of strong absorption bands in these regions provides confirmatory evidence for the key functional groups in the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular weight of this compound is 235.64 g/mol .[6] The mass spectrum should show a molecular ion peak at m/z 235. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 237 with an intensity of approximately one-third of the molecular ion peak is expected.[7]

-

Key Fragmentation Patterns: Under EI conditions, fragmentation is likely to occur. Plausible fragmentation pathways include the loss of the methyl group (•CH₃), the nitro group (•NO₂), and the sulfonyl group (•SO₂CH₃).

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted spectral data, based on established chemical principles and comparison with analogous structures, offers a robust framework for researchers and scientists in the pharmaceutical and agrochemical industries. This guide serves as a practical reference for the characterization of this important chemical entity, ensuring the integrity and quality of downstream applications.

References

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ChemicalBook. (n.d.). This compound(97-07-4) 1H NMR spectrum.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview.

- National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific. (2006). This compound.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oregon State University. (2022). 13C NMR Chemical Shift.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-3-nitrophenyl Methyl Sulfone

This guide provides a comprehensive technical overview of the crystal structure of 4-Chloro-3-nitrophenyl methyl sulfone, tailored for researchers, scientists, and professionals in drug development. The content delves into the experimental procedures for its synthesis and crystallization, a detailed analysis of its single-crystal X-ray structure, and an exploration of the intermolecular forces governing its crystal packing.

Introduction

This compound is a compound of significant interest in medicinal and materials chemistry. Its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals underscores the importance of a detailed understanding of its three-dimensional structure.[1][2] The presence of a sulfone group, a nitro group, and a chloro substituent on the phenyl ring creates a unique electronic and steric environment that dictates its reactivity and solid-state properties.[1] A thorough knowledge of its crystal structure is paramount for predicting its behavior in various applications, from polymorphism in active pharmaceutical ingredients to the design of novel materials with specific optoelectronic properties.

This guide presents the definitive crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will explore the molecular geometry, conformational features, and the supramolecular architecture established through intermolecular interactions.

Experimental Methodology: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of a molecule begins with its synthesis and the growth of high-quality single crystals. This section details the robust methodologies employed for this compound.

Synthesis of this compound

A reliable synthetic route is the cornerstone of obtaining pure material for crystallization. While various methods can be envisioned, a common approach involves the nitration of a suitable precursor. For instance, a related compound, bis-(4-chloro-3-nitrophenyl) sulfone, is synthesized by the nitration of bis-(4-chlorophenyl) sulfone using a mixture of nitric and sulfuric acids. A similar electrophilic nitration strategy can be adapted for the synthesis of the title compound.

Conceptual Synthetic Workflow:

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrophenyl Methyl Sulfone from p-Chlorophenyl Methyl Sulfone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-nitrophenyl methyl sulfone, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The document details the electrophilic aromatic substitution reaction, focusing on the nitration of p-chlorophenyl methyl sulfone. It offers a thorough examination of the underlying chemical principles, a detailed experimental protocol, and a discussion of the regioselectivity of the reaction. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Significance of this compound

This compound is a versatile chemical intermediate with significant applications in the synthesis of biologically active molecules.[1][3] Its unique molecular structure, featuring nitro and chloro functional groups, makes it a valuable precursor in the development of novel pharmaceuticals and crop protection agents.[2][3] The presence of these functional groups enhances its electrophilic character, rendering it suitable for various nucleophilic substitution reactions essential in organic synthesis.[1]

The Core Synthesis: Nitration of p-Chlorophenyl Methyl Sulfone

The primary route for the synthesis of this compound is the direct nitration of p-chlorophenyl methyl sulfone. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring.[4] The success of this synthesis hinges on controlling the reaction conditions to achieve high yield and regioselectivity.

Reaction Principle: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[5] In the case of nitration, the active electrophile is the nitronium ion (NO2+), which is generated in situ from the reaction of a strong acid, typically sulfuric acid (H2SO4), with nitric acid (HNO3).[6]

The substituents already present on the aromatic ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile.[5] This is known as the "directing effect" of the substituent.[7]

Directing Effects of Chloro and Sulfonyl Groups

In the starting material, p-chlorophenyl methyl sulfone, two substituents are present on the benzene ring: a chloro group (-Cl) and a methyl sulfonyl group (-SO2CH3).

-

Chloro Group (-Cl): The chloro group is an interesting case. While it is an electron-withdrawing group due to its inductive effect (-I effect), it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).[8][9] This resonance effect increases electron density at the ortho and para positions, making the chloro group an ortho, para-director.[8][10] However, the strong inductive effect deactivates the ring towards electrophilic attack compared to benzene.[8]

-

Methyl Sulfonyl Group (-SO2CH3): The methyl sulfonyl group is a strongly electron-withdrawing group due to both inductive and resonance effects (-I and -M effects).[7][11] This group strongly deactivates the aromatic ring and is a meta-director.[5][11]

When both an ortho, para-directing deactivator and a meta-directing deactivator are present on the ring, the position of the incoming electrophile is primarily determined by the interplay of their directing effects. In the case of p-chlorophenyl methyl sulfone, the chloro group directs ortho to itself, and the sulfonyl group directs meta to itself. Both of these positions are the same, leading to a high degree of regioselectivity for the introduction of the nitro group at the 3-position.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| p-Chlorophenyl methyl sulfone | C7H7ClO2S | 190.65 | 11.3 g |

| Concentrated Sulfuric Acid (98%) | H2SO4 | 98.08 | 24 mL |

| Concentrated Nitric Acid (68-70%) | HNO3 | 63.01 | 6 mL |

| Ice Water | H2O | 18.02 | As needed |

Procedure

-

Dissolution: In a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 24 mL of concentrated sulfuric acid.[12]

-

Addition of Starting Material: To the sulfuric acid, add 11.3 g of p-chlorophenyl methyl sulfone and stir the mixture until the solid is completely dissolved.[12]

-

Cooling: Cool the flask in an ice bath to maintain a temperature below 25°C.[12]

-

Nitration: Slowly add 6 mL of concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 25°C.[12]

-

Reaction: After the addition is complete, continue stirring the mixture at 25°C for 2 hours.[12]

-

Precipitation: Slowly pour the reaction mixture into a beaker containing a sufficient amount of ice water while stirring. A white precipitate will form.[12]

-

Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.[12]

-

Drying: Dry the resulting white powdery solid under vacuum to obtain the final product.[12]

A typical yield for this reaction is approximately 99.7%, with a purity of 99.9%.[12]

Reaction Mechanism and Regioselectivity

The nitration of p-chlorophenyl methyl sulfone proceeds through a well-established electrophilic aromatic substitution mechanism.

Generation of the Electrophile

The first step is the generation of the highly reactive nitronium ion (NO2+) from the reaction of nitric acid and sulfuric acid.[6]

Caption: Generation of the nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The nitronium ion then attacks the electron-rich aromatic ring of p-chlorophenyl methyl sulfone. The directing effects of the chloro and sulfonyl groups favor the attack at the position ortho to the chlorine and meta to the sulfone group (the 3-position). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Caption: Electrophilic aromatic substitution workflow.

The stability of the sigma complex is crucial in determining the regioselectivity. The positive charge in the sigma complex can be delocalized across the ring. When the attack occurs at the 3-position, none of the resonance structures place the positive charge on the carbon atom bearing the strongly electron-withdrawing sulfonyl group, which would be highly destabilizing. This energetic preference leads to the observed regioselectivity.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C7H6ClNO4S |

| Molecular Weight | 235.64 g/mol [13] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 124.2–125.1 °C[12] |

| Purity (GC) | >98.0% |

Further characterization can be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the final product.

Conclusion

The synthesis of this compound from p-chlorophenyl methyl sulfone via electrophilic nitration is a highly efficient and regioselective process. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount to predicting and controlling the outcome of the reaction. The detailed protocol provided in this guide offers a reliable method for the preparation of this important chemical intermediate, which serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

References

-

Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? - YouTube. (2023). Retrieved from [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

-

Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. Retrieved from [Link]

-

Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. (n.d.). Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). Retrieved from [Link]

-

Substituent Effects in Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

-

Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4-One using Various Nitration Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Directing Effects. (2025). Save My Exams. Retrieved from [Link]

-

Substituent effect of the sulphinyl group in electrophilic aromatic substitution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

- Process for preparing bis-(4-chloro-3-nitrophenyl). (n.d.). Google Patents.

-

3-Nitro-4-chlorophenyl methyl sulfone | CAS#:97-07-4. (n.d.). Chemsrc. Retrieved from [Link]

-

97-07-4 this compound. (n.d.). Retrieved from [Link]

-

Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (n.d.). ResearchGate. Retrieved from [Link]

- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.

-

Metabolism of 4-chlorophenyl Methyl Sulfide and Its Sulfone Analog in Cattle and Sheep. (1983). Archives of Environmental Contamination and Toxicology. Retrieved from [Link]

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers. Retrieved from [Link]

-

4-chlorophenyl methyl sulfone (C7H7ClO2S). (n.d.). PubChemLite. Retrieved from [Link]

-

4-Chlorophenyl methyl sulfone | CAS#:98-57-7. (n.d.). Chemsrc. Retrieved from [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. people.wou.edu [people.wou.edu]

- 12. This compound | 97-07-4 [chemicalbook.com]

- 13. echemi.com [echemi.com]

Reaction mechanism for the synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Introduction: Strategic Importance of this compound

This compound is a highly versatile chemical intermediate whose value is rooted in its distinct structural features. The presence of a sulfone group, a nitro group, and a chlorine atom on the aromatic ring creates a molecule with specific electronic properties and multiple reactive sites. The nitro and chloro functional groups, being strongly electron-withdrawing, render the aromatic ring electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity profile makes the compound a crucial building block in the synthesis of more complex molecules. It is widely utilized in pharmaceutical development as an intermediate for drugs with anti-inflammatory and antimicrobial activities and in the formulation of advanced agrochemicals like pesticides and herbicides.[1][2] This guide provides a comprehensive overview of a reliable and well-established two-step reaction mechanism for its synthesis, offering insights into the causality of procedural choices for researchers and professionals in drug development and chemical synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with 1,2-dichloro-4-nitrobenzene. This pathway is strategically sound as it leverages the inherent reactivity of the starting material to first install the methylthio- group via a regioselective nucleophilic aromatic substitution, followed by a controlled oxidation to yield the desired sulfone.

Caption: Overall synthetic workflow for this compound.

PART 1: Detailed Reaction Mechanism

Step 1: Nucleophilic Aromatic Substitution (SNAr) — Formation of the Sulfide Intermediate

The initial step involves the reaction of 1,2-dichloro-4-nitrobenzene with a nucleophile, sodium methanethiolate (NaSMe). This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Regioselectivity: The success of this reaction hinges on the powerful electron-withdrawing nature of the nitro (NO₂) group. This group deactivates the entire ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[3] It achieves this by withdrawing electron density through both inductive and resonance effects, making the carbon atoms of the ring electron-deficient.

A critical question is that of regioselectivity: why does the methanethiolate ion attack the chlorine at C-1 (para to the nitro group) and not the chlorine at C-2 (meta to the nitro group)? The answer lies in the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[4]

-

Attack at C-1 (Para Position): When the nucleophile attacks the carbon bearing the chlorine atom that is para to the nitro group, a resonance-stabilized Meisenheimer complex is formed. Crucially, one of the resonance structures allows the negative charge to be delocalized directly onto the electron-withdrawing nitro group. This is a highly stabilizing interaction.[5]

-

Attack at C-2 (Meta Position): If the nucleophile were to attack the carbon with the chlorine meta to the nitro group, the resulting negative charge in the intermediate complex cannot be directly delocalized onto the nitro group through resonance.[5]

Therefore, the transition state leading to the para-substitution product is significantly lower in energy, making this pathway kinetically and thermodynamically favored. The reaction proceeds rapidly to substitute the C-1 chlorine, leaving the C-2 chlorine intact.

Caption: Logical flow of the SNAr reaction mechanism.

Step 2: Oxidation — Synthesis of the Final Sulfone Product

The second step is the oxidation of the intermediate, 4-chloro-3-nitrophenyl methyl sulfide, to the target compound, this compound. The sulfur atom in the sulfide is in a lower oxidation state and can be readily oxidized to a sulfoxide and then further to a sulfone.[6]

Choice of Oxidant: While various oxidizing agents can accomplish this transformation, a combination of hydrogen peroxide (H₂O₂) in acetic acid is a common, effective, and environmentally conscious choice.[7] Hydrogen peroxide is a strong oxidant, and the acidic medium of acetic acid protonates one of the peroxide oxygens, making it a better leaving group (H₂O) and increasing its electrophilicity and oxidizing power. This method avoids the use of heavy metal-based oxidants and the potentially explosive nature of reagents like m-chloroperoxybenzoic acid (m-CPBA) on a large scale.[6]

The reaction proceeds in two stages: the sulfide is first oxidized to a sulfoxide, which is then rapidly oxidized further to the sulfone under these reaction conditions. Driving the reaction to completion to form the sulfone typically requires elevated temperatures and a stoichiometric excess of the oxidant.

PART 2: Validated Experimental Protocols

The following protocols are presented as a self-validating system, with each step designed to ensure high purity and yield.

Protocol 1: Synthesis of 4-Chloro-3-nitrophenyl methyl sulfide

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO). The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (Na⁺) of the nucleophile while leaving the anion (⁻SMe) relatively free and highly reactive.

-

Nucleophile Addition: To the stirred solution, add sodium methanethiolate (1.1 eq) portion-wise at room temperature. A slight molar excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the rate-determining step of the SNAr reaction.[3]

-

Work-up and Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the organic product.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with water to remove residual DMSO and inorganic salts, and then dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 4-chloro-3-nitrophenyl methyl sulfide.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 4-chloro-3-nitrophenyl methyl sulfide (1.0 eq) obtained from the previous step in glacial acetic acid.

-

Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂; 2.5 eq) to the flask. The addition should be done carefully as the oxidation is an exothermic process. A 2.5 molar equivalent ensures the complete oxidation of the sulfide to the sulfone.[7]

-

Reaction Execution: Heat the mixture to reflux (around 100-110 °C) for 2-3 hours. The high temperature is necessary to drive the oxidation past the sulfoxide stage to the desired sulfone.[6] Monitor the reaction by TLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-water. The product, this compound, will precipitate out as a solid.

-

Purification: Filter the solid, wash with copious amounts of water to remove the acetic acid and any unreacted hydrogen peroxide, and then dry. Recrystallization from a suitable solvent like ethanol will yield the final product with high purity.[8]

Data Presentation

| Parameter | 1,2-Dichloro-4-nitrobenzene | Sodium Methanethiolate | 4-Chloro-3-nitrophenyl methyl sulfide | Hydrogen Peroxide (30%) | This compound |

| Molecular Weight | 192.00 g/mol | 70.09 g/mol | 203.65 g/mol | 34.01 g/mol | 235.64 g/mol [8] |

| Molar Equivalent | 1.0 | 1.1 | 1.0 | 2.5 | - |

| Role | Starting Material | Nucleophile | Intermediate | Oxidizing Agent | Final Product |

| Typical Yield | - | - | 85-95% | - | 80-90% |

References

-

Chegg. (2022, March 2). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]

-

Nature. (2025, January 29). A reagent to access methyl sulfones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

brainly.com. (2023, June 6). Predict the product formed in the nucleophilic aromatic substitution reaction between. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. brainly.com [brainly.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-3-nitrophenyl methyl sulfone

Abstract

4-Chloro-3-nitrophenyl methyl sulfone is a versatile synthetic intermediate with potential applications in pharmaceutical and agrochemical development.[1][2] This technical guide provides a comprehensive exploration of its prospective biological activities, grounded in its distinct chemical architecture. The presence of a nitroaromatic system and a sulfone moiety suggests a propensity for antimicrobial and anti-inflammatory effects. This document outlines the scientific rationale for these hypotheses and furnishes detailed, field-proven experimental protocols for their investigation. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this compound.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound is a chemical entity characterized by a chlorinated and nitrated benzene ring appended to a methyl sulfone group.[1][2] Its structural attributes, particularly the electron-withdrawing nitro and sulfone groups, render the aromatic ring susceptible to nucleophilic substitution, making it a valuable precursor in organic synthesis.[2] While its primary utility to date has been as an intermediate, the inherent functionalities of the molecule itself suggest a potential for direct biological activity.[1][2]

Sulfone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anti-inflammatory and antimicrobial activities.[2][3][4] Similarly, nitroaromatic compounds are known for their antimicrobial efficacy. This guide will delve into the scientific basis for postulating similar activities for this compound and provide a strategic framework for its experimental validation.

Postulated Biological Activity I: Antimicrobial Properties

The chemical structure of this compound provides a strong basis for hypothesizing both antibacterial and antifungal activities.

Antibacterial Potential: Targeting Bacterial Cell Wall Synthesis

Scientific Rationale: